2-Chloro-4-(3-cyanophenyl)-1-butene
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Overview
Description
The compound 2-Chloro-4-(3-cyanophenyl)-1-butene is a chlorinated butene with a cyanophenyl group attached to its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of chlorinated butenes can be achieved through various methods, including electrooxidative chlorination as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . This process involves electrolysis in a two-layer solvent system with the presence of acids and can selectively produce chlorinated butenes depending on the amount of electricity passed through the system. Although the exact synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene is not described, similar electrochemical methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated butenes can vary significantly depending on the substituents attached to the butene scaffold. For instance, the structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione shows two p-chloro phenyl rings bonded to a near planar enedione moiety, indicating that the presence of chloro and other substituents can influence the planarity and overall geometry of the molecule . This suggests that the cyanophenyl group in 2-Chloro-4-(3-cyanophenyl)-1-butene would also impact its molecular geometry, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Chlorinated butenes can undergo various chemical reactions, including substitution and addition reactions. The synthesis of 4-phenyl-2-butanone, for example, involves a series of reactions including Claisen's condensation and nucleophilic substitution . While the specific reactions of 2-Chloro-4-(3-cyanophenyl)-1-butene are not detailed, it is reasonable to assume that it could participate in similar reactions due to the presence of reactive functional groups such as the chloro and cyano groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butenes and related compounds can be influenced by the nature and position of substituents on the butene scaffold. The introduction of cyano groups has been shown to affect the optical properties of molecules, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes, where additional CN substituents altered the intramolecular charge-transfer absorption energy and intensity . This indicates that the cyano group in 2-Chloro-4-(3-cyanophenyl)-1-butene would also play a significant role in determining its optical and electrochemical properties.
Scientific Research Applications
Electrochemical Preparation and Reactions
- Uneyama et al. (1983) explored the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound related to 2-Chloro-4-(3-cyanophenyl)-1-butene. They achieved a 72% yield through electrooxidative double ene-type chlorination, highlighting the potential for electrochemical methods in synthesizing related compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Bioactivation and Metabolism Studies
- Wang et al. (2018) studied the bioactivation of 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, which shares structural similarities with 2-Chloro-4-(3-cyanophenyl)-1-butene. This research is crucial in understanding the metabolic pathways and potential bioactivation mechanisms of similar compounds (Wang, Yu, Luan, An, Yin, & Zhang, 2018).
Photogeneration and Reactivity Studies
- Protti et al. (2004) examined the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation with various compounds, including ones structurally related to 2-Chloro-4-(3-cyanophenyl)-1-butene. Their findings provide insights into the photochemical behavior of related chemical species (Protti, Fagnoni, Mella, & Albini, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVJCRPRAFSMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641138 |
Source
|
Record name | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-cyanophenyl)-1-butene | |
CAS RN |
731772-70-6 |
Source
|
Record name | 3-(3-Chloro-3-buten-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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